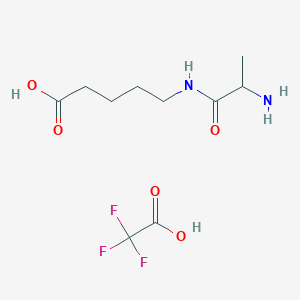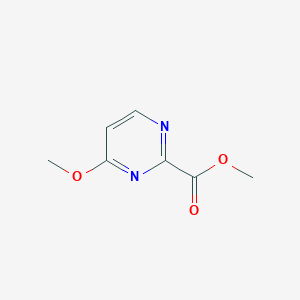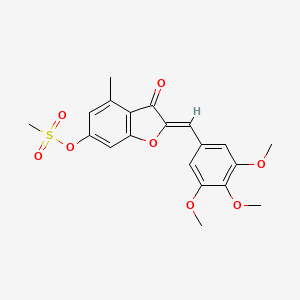![molecular formula C25H22N2O5S B2755833 methyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 1005055-78-6](/img/structure/B2755833.png)
methyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the molecular formula C27H24N2O5S . It is a complex organic compound that falls under the category of heterocyclic compounds .
Synthesis Analysis
The compound can be synthesized via diastereoselective thermal [3+2] cycloaddition reactions of a nitrone possessing an amide functional group as a hydrogen bond donor/acceptor . The cycloaddition reaction proceeds in a highly diastereoselective manner leading to novel pyrrolo[3,4-d]isoxazolidines with good yields . The presence of an amide functionality at the phenyl moiety of the nitrone can influence the diastereomeric ratio in the cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrrolo[3,4-d]isoxazol ring and a thiophene ring, both of which are fused to a carboxylate group .Chemical Reactions Analysis
The compound is involved in [3+2] cycloaddition reactions, which are widely used to generate five-membered and/or fused heterocyclic rings . Nitrones, which are the most widely studied allyl anion-type 1,3-dipoles, are precursors of versatile intermediate adducts possessing an isoxazolidine ring system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 488.555 Da . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Inhibitor of MDM2–p53 and MDMX–p53 Protein–Protein Interactions
This compound has been identified as an inhibitor of the MDM2–p53 and MDMX–p53 protein–protein interactions . These interactions play a crucial role in the regulation of the p53 pathway, which is often dysregulated in cancer. Therefore, this compound could potentially be used in cancer research and treatment .
Crystal Structure Analysis
The crystal structure of similar compounds has been studied . Understanding the crystal structure of a compound is important for predicting its physical and chemical properties. This information can be useful in various fields, including materials science, pharmaceuticals, and chemical engineering .
Alkylation Studies
The compound’s alkylation with methyl bromoacetate has been studied . Alkylation is a process in which an alkyl group is transferred from one molecule to another. It’s a fundamental reaction in organic chemistry with wide-ranging applications, including the production of pharmaceuticals and polymers .
Interaction with N-Nucleophiles, Amines, and Hydrazines
The compound’s interaction with N-nucleophiles, amines, and hydrazines has been explored . These interactions are important in many chemical reactions and processes, including the synthesis of new compounds and materials .
Synthesis of Dioxo Derivatives
The compound has been involved in the synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates . These derivatives have potential applications in various fields, including medicinal chemistry and materials science .
Potential Use in the Development of Novel Crystalline Polymorphs
Although not directly related to the compound , similar compounds have been used in the development of novel crystalline polymorphs . Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in the pharmaceutical industry .
properties
IUPAC Name |
methyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-14-15(2)33-24(18(14)25(30)31-3)26-22(28)19-20(16-10-6-4-7-11-16)27(32-21(19)23(26)29)17-12-8-5-9-13-17/h4-13,19-21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJAPQYUNVFBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)

![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2755754.png)




![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)

![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)

![3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2755772.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline](/img/structure/B2755773.png)